molecular formula C34H28O9 B1680964 Setomimycin CAS No. 69431-87-4

Setomimycin

Cat. No.: B1680964
CAS No.: 69431-87-4
M. Wt: 580.6 g/mol
InChI Key: BIEJOJJMQZEKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Setomimycin is a rare tetrahydroanthracene antibiotic that was first isolated from the bacterium Streptomyces pseudovenezuela. This compound has garnered attention for its potential therapeutic applications, particularly in the context of the COVID-19 pandemic. This compound exhibits antibacterial, antitumor, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Setomimycin is typically isolated from the bacterium Streptomyces sp. strain RA-WS2, which is found in the NW Himalayan region. The isolation process involves fermentation and microbial biotechnology techniques . The optimal conditions for the production of this compound include the use of glycerol and soybean meal as substrates, along with specific agitation and aeration parameters .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Taguchi method is often employed to optimize the process variables, ensuring maximum yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Setomimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.

Major Products: The major products formed from these reactions include modified derivatives of this compound with enhanced antibacterial and antitumor activities .

Scientific Research Applications

Scientific Research Applications

Setomimycin has been explored for its potential in various scientific research applications:

  • Chemistry this compound serves as a model compound for studying biaryl compound formation and oxidative phenol coupling.
  • Biology It has demonstrated antibacterial activity against Gram-positive bacteria, positioning it as a valuable compound for studying bacterial resistance mechanisms. this compound is active against Gram-positive bacteria, including mycobacteria, and has antitumor activity both in vitro and in vivo .
  • Medicine Recent studies have investigated its potential as a therapeutic agent against COVID-19, targeting the SARS-CoV-2 main protease . this compound also exhibits anti-inflammatory and anti-oxidant properties, suggesting its potential as a viable option against COVID-19 infections . Furthermore, it is a promising candidate for further enzymological research and potential antidiabetic therapy .
  • Industry The optimization of its production process using fermentation techniques can serve as a model for industrial-scale production of rare antibiotics.

COVID-19 Therapeutic Potential

The COVID-19 pandemic has spurred research into effective therapeutics, with this compound emerging as a potential candidate .

  • Mechanism of Action this compound inhibits the SARS-CoV-2 main protease (Mpro) by preventing the dimerization of the enzyme’s monomer units . Molecular docking studies have revealed that this compound targets the Glu166 residue of Mpro, which is crucial for the dimerization process .
  • In vitro Studies In vitro evaluations have confirmed this compound's anti-SARS-CoV-2 properties, demonstrating its ability to target the Mpro enzyme . It was found that the compound targets M pro enzyme with an IC 50 value of 12.02 ± 0.046 μM .
  • Molecular Dynamics Simulations Molecular dynamics (MD) simulations of the this compound-SARS-CoV2-Mpro complex have provided insights into the stability and interactions of the compound with the target enzyme . These simulations involve:
    • Solvation with a three-point (TIP3P) water model and neutralization by adding Cl− or Na+ counter ions in an orthorhombic box .
    • Energy minimization via the Steepest descent energy minimization method .
    • 50 ns MD simulation with NPT conditions .
    • Analysis of trajectories to obtain root-mean-square deviation (RMSD), root-mean square fluctuation (RMSF), protein–ligand interaction, protein–ligand contacts, and radius of gyration .
  • Additional Properties In addition to its antiviral activity, this compound exhibits anti-inflammatory and antioxidant properties . These properties can help mitigate lung injury and organ damage associated with severe COVID-19 .

Antibacterial Activity

This compound has demonstrated activity against Gram-positive bacteria, including mycobacteria . This antibacterial activity makes it valuable for studying bacterial resistance mechanisms.

Enhancement of this compound Production

Optimization strategies have been developed to enhance this compound production using various methods :

  • One Factor at a Time (OFAT) Approach The OFAT approach involves optimizing individual parameters such as carbon source, nitrogen source, air, and agitation to maximize this compound production .
  • Taguchi L9 Orthogonal Array Design The Taguchi L9 orthogonal array design is used to optimize fermentation conditions in a 30L fermenter .
    • The optimized production medium supplemented with 150 g/L glycerol and 7.5 g/L soyabean meal with an agitation rate of 100 RPM and air flow rate of 20 LPM resulted in 675 mg/L this compound production within 96–108 h of fermentation as compared to the initial production i.e. 40 mg/L .

Antidiabetic Potential

Recent findings suggest that this compound is a promising candidate for further enzymological research and potential antidiabetic therapy .

  • Molecular Docking Molecular docking studies have identified key interactions between this compound and maltase-glucoamylase, an enzyme involved in glucose metabolism .
    • Two hydrogen bonds with maltase-glucoamylase chain A residues Thr205 and Lys480 .
    • Two π–π interactions with Trp406 and Phe450 .
    • One π–cation interaction with Asp542 .
  • Residue-Energy Analysis Residue-energy analysis has highlighted Trp406 and Phe450 as key residues in this compound’s binding to maltase-glucoamylase .

Mechanism of Action

Setomimycin exerts its effects by targeting specific molecular pathways. For instance, it inhibits the SARS-CoV-2 main protease by binding to the Glu166 residue, preventing the dimerization of the protease monomer. This action disrupts the viral replication process. Additionally, this compound exhibits anti-inflammatory and antioxidant properties by modulating the activity of various enzymes and signaling pathways .

Biological Activity

Setomimycin is a polyketide antibiotic first isolated from Streptomyces pseudovenezuelae in 1978. It has garnered attention for its diverse biological activities, particularly its antimicrobial and antitumor properties. Recent studies have also explored its potential as an antiviral agent against SARS-CoV-2 and its inhibitory effects on α-glucosidase, suggesting its utility in treating diabetes.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a unique bianthryl configuration. The empirical formula is C34H28O9C_{34}H_{28}O_9 with a molecular weight of 580.17 g/mol. It is soluble in polar organic solvents like methanol and ethanol but insoluble in non-polar solvents such as hexane and petroleum ether .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested organisms are as follows:

Organism MIC (µg/mL)
Staphylococcus aureus FDA209P3.1
Bacillus subtilis PCI2193.1
Micrococcus luteus PCI10011.6
Mycobacterium smegmatis ATCC 6071.6
Nocardia asteroides KB>100
Escherichia coli NIHJ>100

This data indicates that this compound is particularly effective against certain strains of bacteria, making it a candidate for further development as an antibiotic .

Antitumor Activity

In vivo studies have demonstrated that this compound possesses antitumor properties, particularly against Sarcoma 180 solid tumors in mice. A single intraperitoneal injection of 200 mg/kg resulted in a tumor size reduction with a T/C (tumor/control) value of 0.43 on day seven post-treatment . This suggests that this compound could be explored further for its potential therapeutic applications in oncology.

Antiviral Activity Against SARS-CoV-2

Recent research has focused on this compound's potential as an antiviral agent against COVID-19. In silico studies indicated that this compound targets the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 12.02 ± 0.046 μM, effectively preventing the dimerization of the Mpro monomer by binding to the Glu166 residue . Additionally, molecular docking studies revealed that this compound has anti-inflammatory and antioxidant properties, further supporting its potential use in treating COVID-19 infections .

α-Glucosidase Inhibition

This compound has shown promising results as an α-glucosidase inhibitor, which is crucial for managing type 2 diabetes. In comparative studies, it exhibited greater potency than the standard drug acarbose, with IC50 values of 231.26 ± 0.41 μM compared to acarbose's IC50 of approximately 331.32 ± 1.35 μM . Molecular docking simulations highlighted key interactions between this compound and maltase-glucoamylase (MGAM), indicating its potential as a therapeutic agent for glycemic control.

Q & A

Basic Research Questions

Q. How is Setomimycin isolated and purified from microbial sources?

this compound is isolated via solvent extraction and chromatographic techniques. Fermentation broth is mixed with methanol (10%), centrifuged to separate biomass, and extracted with ethyl acetate. Bioactivity-guided fractionation using thin-layer chromatography (TLC) under UV light identifies active fractions. Final purification employs repeated TLC or column chromatography. Structural confirmation is achieved via mass spectrometry (MS) and infrared (IR) spectroscopy .

Q. What are the key fermentation parameters influencing this compound yield?

Critical parameters include:

  • Carbon source : Glycerol (150 g/L optimal) enhances biomass and this compound production.
  • Nitrogen source : Soybean meal (7.5 g/L) significantly boosts yield.
  • Agitation rate : 100–150 rpm optimizes oxygen transfer.
  • Aeration rate : 10–15 LPM (liters per minute) balances dissolved oxygen .
    A Taguchi L9 orthogonal array design is recommended for initial screening .

Q. What in vitro assays are used to assess this compound’s bioactivity?

  • Antiviral activity : Fluorogenic protease assays using SARS-CoV-2 Mpro (main protease) and a DABCYL-EDANS substrate. Fluorescence (ex: 360 nm, em: 490 nm) measures inhibition .
  • Anti-inflammatory activity : ELISA quantifies cytokines (TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages. Nitric oxide (NO) levels are measured via Griess reagent .

Advanced Research Questions

Q. How can Taguchi design optimize this compound production parameters?

Taguchi’s L9 orthogonal array evaluates 4 factors at 3 levels (e.g., glycerol, soybean meal, agitation, aeration). Responses (biomass, this compound yield) are analyzed via signal-to-noise (S/N) ratios, prioritizing factors with highest F-values in ANOVA. Example optimization:

FactorOptimal LevelContribution to Yield
Soybean meal7.5 g/L42% (p < 0.001)
Glycerol150 g/L28% (p = 0.003)
Validation in 30L bioreactors achieved 675 mg/L this compound (94% agreement with predicted values) .

Q. How to resolve contradictions in fermentation data for this compound?

Contradictions (e.g., variable yields under similar conditions) are addressed by:

  • Interaction plots : Non-parallel lines in S/N ratio graphs reveal factor interdependencies (e.g., high glycerol + low agitation increases yield despite seeming suboptimal).
  • ANOVA : Identifies principal factors (soybean meal contributes 42% to variance) and dismisses insignificant variables (aeration contributes <5%) .
  • Contour plots : Visualize optimal parameter combinations (e.g., 150 g/L glycerol + 7.5 g/L soybean meal at 100 rpm) .

Q. What computational methods validate this compound’s antiviral targets?

  • Molecular docking : AutoDock/Vina docks this compound into SARS-CoV-2 targets (Mpro, RdRp, S-ACE2). Grid boxes are centered on catalytic sites (e.g., Mpro Cys145).
  • Molecular dynamics (MD) : 100-ns simulations (AMBER/CHARMM) assess binding stability via RMSD/RMSF plots. Hydrogen bonding and hydrophobic interactions are quantified .

Q. How to analyze interaction effects in this compound production variables?

Use Minitab or Design-Expert to generate:

  • Interaction plots : Compare S/N ratios across factor levels (e.g., high soybean meal + low agitation increases yield by 18% vs. individual effects).
  • Contour plots : Identify "sweet spots" (e.g., 120–150 rpm agitation + 10–15 LPM aeration maximizes yield synergistically) .

Properties

IUPAC Name

4-acetyl-10-(1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-8,9-dihydroxy-3-methyl-4H-anthracen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEJOJJMQZEKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989284
Record name 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69431-87-4, 72484-73-2
Record name Setomimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antibiotic AM 2947
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072484732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Setomimycin
Reactant of Route 2
Setomimycin
Reactant of Route 3
Setomimycin
Reactant of Route 4
Setomimycin
Reactant of Route 5
Setomimycin
Reactant of Route 6
Setomimycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.